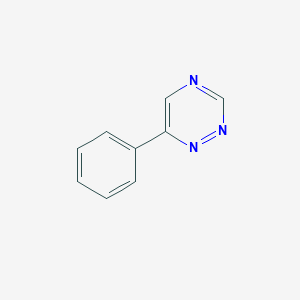

6-Phenyl-1,2,4-triazine

Description

Structure

3D Structure

Properties

CAS No. |

21134-98-5 |

|---|---|

Molecular Formula |

C9H7N3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

6-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C9H7N3/c1-2-4-8(5-3-1)9-6-10-7-11-12-9/h1-7H |

InChI Key |

CBEUTJXRHBGFOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CN=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 1,2,4 Triazine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,2,4-Triazine (B1199460) Core

The construction of the 1,2,4-triazine ring system can be achieved through various synthetic methodologies, ranging from classical condensation reactions to modern tandem cyclization approaches.

The most traditional and widely used method for synthesizing 1,2,4-triazines is the condensation of α-dicarbonyl compounds with amidrazones. A common pathway involves the reaction of an α-diketone, such as benzil (B1666583), with an acid hydrazide in the presence of ammonium (B1175870) acetate (B1210297) and acetic acid. selcuk.edu.tr This approach allows for the formation of 3,5,6-trisubstituted 1,2,4-triazines. For instance, the condensation of benzil with various acid hydrazides yields 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives. selcuk.edu.tr

Another classical route is the Pinner synthesis, which involves the reaction of activated nitriles with hydrazines, followed by an oxidation step. researchgate.net A one-pot condensation of acid hydrazides, ammonium acetate, and α-dicarbonyl compounds on a silica (B1680970) gel surface under microwave irradiation has also been reported as an efficient method. tandfonline.com This procedure offers high yields and short reaction times. tandfonline.com The cyclization of thiosemicarbazide (B42300) derivatives is another established method for creating the 1,2,4-triazine-3-thiol scaffold. For example, reacting (E)-4-(4'-bromostyryl)-2-oxo-3-butenoic acid with thiosemicarbazide can produce 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one. scirp.org

| Reaction Type | Key Reactants | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Condensation | α-Diketone (e.g., Benzil), Acid Hydrazide | Ammonium acetate, Acetic acid, Reflux | 3,5,6-Trisubstituted-1,2,4-triazines | selcuk.edu.tr |

| One-pot Condensation | Acid Hydrazide, α-Diketone, Ammonium Acetate | Silica gel, Triethylamine, Microwave irradiation | 3,5,6-Trisubstituted-1,2,4-triazines | tandfonline.com |

| Condensation | Keto oximes, Terephthalohydrazone | - | Symmetrical 1,2,4-triazine derivatives | selcuk.edu.tr |

| Condensation | (E)-4-(4'-bromostyryl)-2-oxo-3-buteneoic acid, Thiosemicarbazide | Reflux in EtOH-NaOAc, followed by K2CO3-EtOH | 6-(4-bromostyryl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)one | scirp.org |

Tandem or cascade reactions provide an efficient and atom-economical route to the 1,2,4-triazine core, avoiding the isolation of intermediates. sioc-journal.cnccspublishing.org.cn These one-pot syntheses are considered green and highly efficient. sioc-journal.cnccspublishing.org.cn The formation of C-N bonds through tandem cyclization can be achieved under both transition-metal and metal-free conditions. sioc-journal.cn

One such approach involves the reaction of amides with 1,2-dicarbonyl compounds and hydrazine (B178648) hydrate (B1144303) in the presence of a base. researchgate.net The process proceeds through the in situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate, which then cyclizes with hydrazine hydrate. researchgate.net This method has been successfully applied to synthesize a variety of substituted 1,2,4-triazines, with microwave irradiation often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net

To specifically synthesize 6-phenyl-1,2,4-triazine, precursors containing a phenyl group are required. A common strategy involves the reaction of 2-bromo-1-phenylethanone with a suitable hydrazide or amidrazone. For example, reacting 1-aryl-1H-1,2,3-triazole-4-carbohydrazide with 2-bromo-1-phenylethanone and sodium acetate in refluxing ethanol (B145695) and acetic acid yields 3-(1-aryl-1H-1,2,3-triazol-4-yl)-6-phenyl-1,2,4-triazines. researchgate.net

Another method involves the condensation of benzoylthioformanilides with aminoguanidine (B1677879) dihydrochloride. sioc-journal.cn This reaction proceeds in a slightly acidic medium, followed by reflux in an alkaline medium (pH 8-9), leading to the elimination of hydrogen sulfide (B99878) and the formation of 3-amino-5-substituted phenylamino-6-phenyl-1,2,4-triazines in good yields. sioc-journal.cn Similarly, 5-substituted phenylamino-6-phenyl-1,2,4-triazine-3-ones can be synthesized from phenyl-substituted α-oxothioamides via cyclization of a semicarbazide (B1199961) intermediate. sioc-journal.cn

The introduction of an N-oxide group into the 1,2,4-triazine ring significantly alters its chemical reactivity and properties. rsc.orgresearchgate.net N-oxides can be synthesized either by direct oxidation of the triazine ring or through cyclization reactions involving nitro or isonitroso groups. rsc.org

A general method for preparing 1,2,4-triazine 4-oxides involves the reaction of isonitrosoketone hydrazones with aldehydes. This is followed by the oxidation of the resulting 3-R-3,4-dihydro-4-hydroxy-6-phenyl-1,2,4-triazines with lead tetraacetate. rsc.org The N-oxide functionality, particularly at the N4 position, makes the triazine ring highly susceptible to nucleophilic attack, which is a valuable feature for further functionalization. researchgate.net For instance, 1,2,4-triazine 4-oxides react with stable carbanions to yield 5-substituted 1,2,4-triazines through a deoxygenative nucleophilic substitution of a hydrogen atom (SNH). researchgate.net

Advanced Functionalization Strategies on the this compound Nucleus

The electron-deficient nature of the 1,2,4-triazine ring makes it a prime candidate for various functionalization reactions, particularly nucleophilic substitutions.

The C3 and C5 positions of the 1,2,4-triazine ring are electrophilic and thus susceptible to nucleophilic attack. The presence of a good leaving group, such as a methylsulfonyl group, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This allows for the introduction of a wide variety of functional groups using O-, N-, S-, and C-nucleophiles. mdpi.com

The introduction of an N-oxide group at the N4 position further activates the ring for nucleophilic substitution, particularly at the C5 position. researchgate.net Reactions of 1,2,4-triazine 4-oxides with S-nucleophiles like arenethiols, in the presence of an acylating agent, lead to the formation of 5-arylthio-1,2,4-triazines, with the concurrent loss of the N-oxide function. researchgate.net

Another strategy for functionalization involves the reaction of 6-aryl-3-(2-pyridyl)-1,2,4-triazines with lithium 2-arylethynides. This reaction affords (E)-6-aryl-5-arylvinyl-3-(2-pyridyl)-1,2,4-triazines via a nucleophilic substitution of hydrogen (SNH) at the C5 position. researchgate.net Similarly, the ipso-substitution of a cyano group at the C5 position of 3,6-diaryl-1,2,4-triazines with higher alcohols provides a solvent-free method for C5-functionalization. chimicatechnoacta.ru

| Position | Reaction Type | Substrate | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|---|

| C5 | SNAr | Pyrazolo[4,3-e] sioc-journal.cnrsc.orgmdpi.comtriazine with C5-methylsulfonyl group | O-, N-, S-, C-nucleophiles | C5-functionalized pyrazolotriazines | mdpi.com |

| C5 | Deoxygenative SNH | 1,2,4-Triazine 4-oxide | Arenethiols / Acylating agent | 5-Arylthio-1,2,4-triazine | researchgate.net |

| C5 | SNH | 6-Aryl-3-(2-pyridyl)-1,2,4-triazine | Lithium 2-arylethynides | (E)-6-Aryl-5-arylvinyl-3-(2-pyridyl)-1,2,4-triazine | researchgate.net |

| C5 | ipso-Substitution | 5-Cyano-3,6-diaryl-1,2,4-triazine | Higher alcohols / Solvent-free | 5-Alkoxy-3,6-diaryl-1,2,4-triazine | chimicatechnoacta.ru |

Derivatization of the Phenyl Moiety and Its Impact on Molecular Structure

Research has demonstrated that the synthesis of 5,6-biaryl-1,2,4-triazine-3-amine derivatives can be achieved through palladium-catalyzed Suzuki coupling reactions. acs.org This method allows for the introduction of a wide array of substituted aryl groups at the C6 position, starting from a 6-bromo-5-phenyl-1,2,4-triazin-3-amine (B2583594) precursor. acs.org

Table 1: Impact of Phenyl Moiety Derivatization on Molecular Properties

| Derivative Type | Synthetic Method | Impact on Molecular Structure | Research Finding |

| 5,6-Biaryl-1,2,4-triazines | Suzuki Coupling | Alters rotational angles and intermolecular packing. | Allows for systematic modification to probe structure-activity relationships. acs.org |

| Substituted N-phenyl-s-triazines | Multi-step synthesis | Governs intramolecular hydrogen bonding and dipole moment. | The presence of a bromo-substituent significantly increases the calculated dipole moment compared to the unsubstituted analogue. mdpi.com |

| This compound Ligands | Complexation | Influences binding orientation within receptor sites. | The phenyl group engages in key stacking interactions with aromatic residues like Tryptophan (Trp). researchgate.net |

Synthesis of Fused Heterocyclic Systems Incorporating the 1,2,4-Triazine Ring

The 1,2,4-triazine ring serves as a versatile scaffold for the construction of more complex, fused heterocyclic systems. These reactions typically involve the cyclization of a suitably functionalized triazine with a bifunctional reagent.

One prominent route involves the use of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives. For example, 4-amino-6-benzyl-3-mercapto-1,2,4-triazine-5(4H)-one, a close analogue of the phenyl derivative, reacts with various carboxylic acid derivatives to yield fused 1,3,4-thiadiazoles. researchgate.net Similarly, reactions with haloacetic acids or α-halo ketones can afford fused ring junction systems like thiadiazines. researchgate.net The reaction of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one with reagents like oxalyl chloride or chloroacetyl chloride yields fused Current time information in Bangalore, IN.mdpi.comclockss.orgtriazino[3,4-b] Current time information in Bangalore, IN.clockss.orgmdpi.comthiadiazine structures. mdpi.com

Another significant strategy leads to the formation of 1,2,4-triazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazines, also known as 5-azapurines. mdpi.comnih.gov A practical method for preparing these fused systems involves the regioselective reaction of a 5-amino-3-phenyl-1,2,4-triazole with ethoxycarbonyl isothiocyanate. mdpi.com The subsequent intramolecular cyclization and further modification of the resulting product yield the desired fused triazolo-triazine core. mdpi.comnih.gov

Table 2: Examples of Fused Heterocyclic Systems from 1,2,4-Triazine Precursors

| Starting Triazine Derivative | Reagent(s) | Fused System Formed | Reference |

| 4-Amino-3-mercapto-6-substituted-1,2,4-triazin-5(4H)-one | Carboxylic Acids, Halo Acetic Acids | 1,3,4-Thiadiazoles, Thiadiazines | researchgate.net |

| 4-Amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Oxalyl Chloride, Chloroacetyl Chloride | Current time information in Bangalore, IN.mdpi.comclockss.orgTriazino[3,4-b] Current time information in Bangalore, IN.clockss.orgmdpi.comthiadiazine-trione/dione | mdpi.com |

| 5-Amino-3-phenyl-1,2,4-triazole* | Ethoxycarbonyl isothiocyanate | 1,2,4-Triazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.mdpi.comtriazin-5-one | mdpi.comnih.gov |

*Note: While the starting material is a 1,2,4-triazole, this method constructs a fused 1,3,5-triazine (B166579) ring onto it, demonstrating a key strategy for related fused aza-heterocycles.

Green Chemistry Principles and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of 1,2,4-triazine derivatives to create more sustainable, efficient, and environmentally benign processes. These approaches focus on reducing reaction times, minimizing waste, and avoiding hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS) for 1,2,4-Triazine Derivatives

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for synthesizing 1,2,4-triazines, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, higher yields, and suppression of side products. clockss.orgsemanticscholar.org

A general MAOS protocol involves the reaction of a 1,2-diketone (like benzil) with an acyl hydrazide in the presence of ammonium acetate and acetic acid. clockss.org Under microwave irradiation at elevated temperatures (e.g., 180 °C), this condensation and cyclization can be completed in as little as 5 minutes, a 60- to 300-fold reduction in reaction time compared to classical thermal conditions. clockss.org This rapid, efficient approach facilitates the creation of diverse compound libraries. clockss.org In some cases, the synthesis can be performed under solvent-free conditions on a solid support, further enhancing its green credentials. For instance, the synthesis of 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one was achieved in 2 minutes with a 98% yield under microwave irradiation, compared to 2 hours and a 62% yield via conventional reflux. researchgate.net

Table 3: Comparison of MAOS vs. Conventional Synthesis for 1,2,4-Triazines

| Reaction | Conventional Method (Time, Yield) | MAOS Method (Time, Yield) | Fold Time Reduction | Reference |

| Benzil + Imidazoyl acyl hydrazide | >5 hours, Lower Yield | 5 min, 85% | >60 | clockss.org |

| Thiocarbohydrazide + α-Keto acid | 2 hours, 62% | 2 min, 98% | 60 | researchgate.net |

| Fatty acid hydrazide + 1,2-Diketone | Long reaction times | Good yields, short times | Not specified | semanticscholar.org |

| 2-Chloro-1,3-dinitro-5-trifluoromethyl benzene (B151609) + Amino-thion-triazine | Not specified, 54% | 7-10 min, 96% | Not specified | cmu.ac.th |

Solvent-Free and Reduced-Solvent Reaction Conditions

Eliminating or reducing the use of volatile organic solvents is a cornerstone of green chemistry. Solvent-free, or neat, reactions offer benefits such as cost savings, easier product purification, and a lower environmental footprint. rsc.org

A highly effective solvent-free method for functionalizing the 1,2,4-triazine core is the ipso-substitution of a cyano group. rsc.orgchimicatechnoacta.ru In this approach, 5-cyano-1,2,4-triazines are heated directly with a nucleophile, such as an amine or a higher alcohol, without any solvent. chimicatechnoacta.ruresearchgate.net The reaction proceeds by the direct nucleophilic displacement of the cyano group. For example, heating a mixture of a 5-cyano-1,2,4-triazine with various anilines at 150 °C under an argon atmosphere for 10 hours provides the corresponding 5-arylamino-1,2,4-triazines in good yields. rsc.org This method avoids the need for solvents and often catalysts, representing a highly atom-economical and green pathway to novel derivatives. rsc.orgresearchgate.net

Table 4: Examples of Solvent-Free Synthesis of 1,2,4-Triazine Derivatives

| Triazine Substrate | Nucleophile | Conditions | Product Yield | Reference |

| 3-(Pyridin-2-yl)-5-cyano-1,2,4-triazine | 4-Fluoroaniline | 150 °C, 10 h, neat | 81% | rsc.org |

| 3,6-Diphenyl-5-cyano-1,2,4-triazine | Octan-1-ol | 150 °C, neat | Not specified | chimicatechnoacta.ru |

| 3,6-Diphenyl-5-cyano-1,2,4-triazine | Aniline (B41778) | 150 °C, neat | 60-66% | researchgate.net |

Sonochemical Approaches for Enhanced Synthetic Efficiency

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The physical phenomenon of acoustic cavitation generates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. nih.govmdpi.com

This technique has been successfully used for the synthesis of 1,3,5-triazine derivatives, where reactions can be completed in as little as 5 minutes with yields often exceeding 75%. nih.govnih.gov A significant advantage of this method is the ability to use water as the solvent, making the process exceptionally environmentally friendly. nih.govnih.gov For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives via sonication at 40 °C for 30-60 minutes resulted in significantly higher yields (up to 96%) compared to the 4-5 hours required for conventional reflux. mdpi.com Sonochemical protocols have been demonstrated to be more "green" than classical heating when analyzed by green chemistry metrics. nih.gov

Table 5: Efficiency of Sonochemical Synthesis of Triazine Derivatives

| Product Type | Conventional Method (Time, Yield) | Sonochemical Method (Time, Yield) | Key Advantage | Reference |

| N-Alkylated 1,3,5-Triazines | Several hours, 6-93% | 5 min, >75% | Use of water as solvent, rapid reaction. | nih.govnih.gov |

| 1,3,5-Triazine Hydrazones | 4-5 hours, Lower yields | 30-60 min, up to 96% | Significant rate and yield improvement. | mdpi.com |

Reaction Mechanisms and Mechanistic Investigations of 6 Phenyl 1,2,4 Triazine Transformations

Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The electron-deficient nature of the 1,2,4-triazine ring makes it a prime target for nucleophilic attack. The regioselectivity and the subsequent reaction pathway are highly dependent on the nature of the nucleophile, the substituents on the triazine ring, and the reaction conditions.

Nucleophilic attack on the 1,2,4-triazine ring can occur at the C3, C5, and C6 positions. However, for 6-phenyl-1,2,4-triazine and its derivatives, the C5 position is often the most electrophilic and, therefore, the preferred site for initial nucleophilic attack. researchgate.netresearchgate.net This preference is supported by both experimental and computational studies. For instance, NMR studies of this compound 4-oxide and 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with nucleophiles like liquid ammonia (B1221849) and alkylamines at low temperatures have shown that the initial adduct formation occurs at the C5 position. researchgate.netresearchgate.net

The reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbon nucleophiles bearing a cyano group also proceeds via an initial attack at the C5 position. researchgate.netresearchgate.net The subsequent steps depend on the stability of the intermediate σ-adduct and the reaction conditions, which can lead to different products through various mechanistic pathways. researchgate.net

While C5 is the primary site of attack, nucleophilic substitution can also occur at the C3 position, especially when a good leaving group is present. However, even in such cases, the initial interaction might still be at C5, followed by isomerization to a C3 adduct. researchgate.netresearchgate.net

Table 1: Regioselectivity of Nucleophilic Attack on this compound Derivatives

| Derivative | Nucleophile | Primary Attack Site | Reference |

| This compound 4-oxide | Ammonia, Alkylamines | C5 | researchgate.netresearchgate.net |

| 3-Chloro-6-phenyl-1,2,4-triazine | Ammonia, Alkylamines | C5 | researchgate.netresearchgate.net |

| 3-Chloro-6-phenyl-1,2,4-triazine | Cyanomethyl carbanions | C5 | researchgate.netresearchgate.net |

| 3-X-5-phenyl-1,2,4-triazines | Potassium amide | C5 | acs.org |

A significant mechanistic pathway in the chemistry of 1,2,4-triazines is the ANRORC mechanism, which stands for Addition of the Nucleophile, Ring Opening, and Ring Closure. wikipedia.org This mechanism is particularly prevalent in reactions with strong nucleophiles, such as metal amides or carbanions, and often leads to ring transformation products. acs.orgsemanticscholar.org

The reaction of 3-substituted 6-phenyl-1,2,4-triazines with nucleophiles like potassium amide or phenylacetonitrile (B145931) anion can proceed via the ANRORC mechanism. researchgate.netresearchgate.netsemanticscholar.org The process is initiated by the nucleophilic addition at the C5 position of the triazine ring. researchgate.netsemanticscholar.org This is followed by the opening of the triazine ring, typically involving the cleavage of the N4-C5 bond, to form an open-chain intermediate. researchgate.netresearchgate.net Finally, intramolecular ring closure of this intermediate leads to the formation of a new heterocyclic ring. researchgate.netsemanticscholar.org

For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine with phenylacetonitrile anion results in the formation of 3-amino-4,6-diphenylpyridazine. researchgate.netresearchgate.net Isotopic labeling studies using ¹⁵N-labeled phenylacetonitrile have confirmed that the nitrogen atom of the exocyclic amino group in the final pyridazine (B1198779) product originates from the nitrile, providing strong evidence for the ANRORC pathway. researchgate.net Similarly, the amination of 3-halo-5-phenyl-1,2,4-triazines with potassium amide can also lead to ring-transformed products through an ANRORC-type mechanism. acs.org

The occurrence of the ANRORC mechanism is sensitive to the reaction conditions and the nature of the substituents. semanticscholar.org For instance, in the reaction of 3-chloro-6-phenyl-1,2,4-triazine with a sulfone-derived carbanion, a competition between the ANRORC pathway leading to a pyrazole (B372694) and a vicarious nucleophilic substitution (VNS) was observed, with the outcome depending on the base used. semanticscholar.org

The SN(AE) mechanism, or substitution nucleophilic via addition-elimination, is another important pathway in the amination of 1,2,4-triazines. knu.uascispace.com This mechanism involves the initial addition of the nucleophile to form a σ-adduct, followed by the elimination of a leaving group from the same carbon atom.

In the context of this compound derivatives, the amination of 3-chloro-6-phenyl-1,2,4-triazine can occur via an SN(AE) mechanism. researchgate.netresearchgate.net However, the initial nucleophilic attack is still favored at the C5 position, forming a C5 σ-adduct. researchgate.netresearchgate.net This adduct can then isomerize to a C3 σ-adduct, which subsequently eliminates the chloride ion to yield the 3-amino product. researchgate.netresearchgate.net This isomerization step was confirmed by a ¹⁵N labeling study with liquid ammonia. researchgate.netresearchgate.net

The competition between the SN(ANRORC) and SN(AE) mechanisms is a recurring theme in the amination of substituted 1,2,4-triazines. researchgate.netwiley.com The predominant pathway is influenced by factors such as the position and nature of the substituent, the leaving group, and the reaction conditions. For instance, in the amination of 2-chloro-4,6-diphenyl-1,3,5-triazine, both mechanisms were found to operate, with the ratio depending on the concentration of potassium amide. researchgate.netscispace.com

Transformations Involving this compound N-Oxides and Other Activated Forms

The introduction of an N-oxide group into the 1,2,4-triazine ring dramatically alters its reactivity, making it more susceptible to nucleophilic attack and enabling a wider range of transformations. researchgate.netrsc.org 1,2,4-Triazine 4-oxides are the most common and readily accessible N-oxides. researchgate.net

The N-oxide group activates the triazine ring towards nucleophilic substitution of hydrogen, a reaction that is otherwise difficult to achieve. researchgate.net this compound 4-oxides react with various nucleophiles, including carbanions and Grignard reagents, to yield 5-substituted 1,2,4-triazines. researchgate.netresearchgate.net The reaction with Grignard reagents, for instance, involves the addition of the reagent to form a σH-adduct, which then aromatizes through dehydrogenation or dehydration. researchgate.net

Furthermore, 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides serve as versatile starting materials for the synthesis of other pyridine (B92270) and 1,2,4-triazine derivatives. researchgate.net These transformations can involve deoxygenative nucleophilic hydrogen substitution on the triazine ring, nucleophilic substitution of the chlorine atom in the side chain, and inverse-electron-demand Diels-Alder reactions. researchgate.net

The reaction of 3,6-diaryl-1,2,4-triazine 4-oxides with α-halomethyl aryl sulfones can proceed through two alternative pathways: Vicarious Nucleophilic Substitution (VNS) or an intramolecular deoxygenative process. idexlab.com The dominant pathway is influenced by the nature of the halogen on the α-halomethyl aryl sulfone. idexlab.com

Cycloaddition Reactions and Their Regio/Diastereoselectivity in 1,2,4-Triazine Chemistry

1,2,4-Triazines, being electron-deficient, are excellent candidates for inverse-electron-demand Diels-Alder reactions, where they act as the azadiene component. semanticscholar.org These cycloaddition reactions are a powerful tool for the synthesis of other heterocyclic systems, such as pyridines and pyrimidines. semanticscholar.org

Recent studies have explored the 1,3-dipolar cycloadditions of 1,2,4-triazin-1-ium ylides, which are generated from the corresponding 1-alkyl-1,2,4-triazinium salts. nih.govacs.orgnih.gov These ylides react with electron-poor dipolarophiles to produce polysubstituted pyrrolo[2,1-f] researchgate.netsemanticscholar.orgresearchgate.nettriazines in a single step. nih.govacs.orgnih.govresearchgate.net These reactions have been shown to be both regio- and diastereoselective, as supported by experimental data and DFT calculations. nih.govacs.org For example, the reaction with acrylonitrile (B1666552) yielded two diastereomers of a single regioisomer. acs.org

The [4+2] cycloaddition of 3,5,6-triphenyl-1,2,4-triazine (B1609432) with 2-cyclopropylidene-1,3-dimethylimidazolidine (B12935819) has been shown to proceed through a stepwise mechanism involving a stable zwitterionic intermediate. mdpi.com This highlights that not all cycloadditions involving triazines are concerted.

Mechanistic Studies of Ligand Exchange and Coordination Phenomena with 1,2,4-Triazine Ligands

The nitrogen atoms in the 1,2,4-triazine ring possess lone pairs of electrons, allowing them to act as ligands and coordinate with metal centers. The presence of multiple nitrogen atoms makes them interesting building blocks for the design of ligands for metal-mediated catalysis. researchgate.netacs.orgsemanticscholar.org

Mechanistic studies are crucial for understanding the role of these ligands in catalysis. For instance, in the cobalt-catalyzed hydrosilylation of carbon dioxide, a cobalt(II) triazine complex was used, and the reaction selectivity could be controlled by tuning the reaction parameters. researchgate.net Density functional theory (DFT) calculations and microkinetic modeling have been employed to rationalize the catalytic mechanism and energy profiles of such reactions. researchgate.net

However, the increased susceptibility of the triazine ring to nucleophilic attack can also be a limiting factor in their application as ligands, as the ligand itself might undergo degradation under certain reaction conditions. acs.orgsemanticscholar.org Furthermore, the nitrogen atoms of the 1,2,4-triazine ring can coordinate to and deactivate ruthenium catalysts used in ring-closing metathesis, as demonstrated in an attempted synthesis of cyclophanes containing a 5,5'-bi-1,2,4-triazine subunit. clockss.org

Advanced Spectroscopic and Structural Characterization of 6 Phenyl 1,2,4 Triazine Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of 6-phenyl-1,2,4-triazine derivatives. researchgate.net However, the characterization of triazine compounds by NMR can be challenging due to their low solubility in common deuterated solvents and the complexity of their spectra. tdx.cat Factors such as intermolecular hydrogen bonding and π-stacking can lead to the formation of insoluble aggregates. tdx.cat To overcome solubility issues, co-solvents like trifluoroacetic acid (TFA) or elevated temperatures are sometimes employed, though this can risk sample decomposition in some cases. tdx.cat

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides detailed information about the electronic environment of protons within a molecule. For this compound analogues, the chemical shifts of the protons on the phenyl and triazine rings are of particular interest. Protons on the aromatic phenyl ring typically resonate in the downfield region, generally between 6.5 and 8.5 ppm, due to the deshielding effect of the ring current. libretexts.org

The specific substitution pattern on both the phenyl and triazine rings significantly influences the exact chemical shifts. For example, in N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, the aromatic protons appear as doublets at 7.33 ppm and 7.82 ppm, while the N-H protons are observed as a singlet at 9.48 ppm. mdpi.com Similarly, the bromo-analogue, N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine, shows aromatic proton signals at 7.45 ppm and 7.76 ppm, with the N-H proton signal at 9.47 ppm. mdpi.com In the case of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, the complex aromatic region shows multiple signals between 7.24 and 8.92 ppm. chemicalbook.com The spectra of some amino-substituted triazines can be complex, showing broad multiplets due to various species being in equilibrium. tdx.cat

Table 1: Selected ¹H NMR Chemical Shift Data for Phenyl-Triazine Analogues

| Compound | Solvent | Proton Type | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | Ar-H | 7.33 | d, J = 8.8 | mdpi.com |

| Ar-H | 7.82 | d, J = 6.6 | mdpi.com | ||

| NH | 9.48 | s | mdpi.com | ||

| N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | Ar-H | 7.45 | d, J = 8.8 | mdpi.com |

| Ar-H | 7.76 | d, J = 7.2 | mdpi.com | ||

| NH | 9.47 | s | mdpi.com | ||

| 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine | CDCl₃ | Ar-H | 7.24 - 7.75 | m | chemicalbook.com |

| Ar-H | 7.92 | d | chemicalbook.com | ||

| Ar-H | 8.71 | d | chemicalbook.com | ||

| Ar-H | 8.92 | d | chemicalbook.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in the triazine and phenyl rings are indicative of the electronic environment and substitution patterns. The carbon atoms of the triazine ring itself are typically found in the highly deshielded region of the spectrum. For instance, the triazine carbon in various 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives appears in the range of 171.2 to 172.2 ppm. mdpi.com

In substituted analogues, the chemical shifts provide valuable structural data. For N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine, the carbon signals appear at 121.9, 125.9, 128.2, 138.9, and 164.0 ppm. mdpi.com The corresponding bromo derivative shows signals at 113.8, 122.2, 131.1, 139.2, and 163.9 ppm. mdpi.com For a more complex aromatic dendrimer featuring a 2,4,6-triphenyl-1,3,5-triazine core, a series of signals are observed between 125.4 and 171.6 ppm, confirming the symmetric nature of the molecule. nih.gov

Table 2: Selected ¹³C NMR Chemical Shift Data for Phenyl-Triazine Analogues

| Compound | Solvent | Carbon Position | Chemical Shift (δ, ppm) | Reference |

| N²,N⁴,N⁶-tris(4-chlorophenyl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | Aromatic/Triazine | 121.9, 125.9, 128.2, 138.9, 164.0 | mdpi.com |

| N²,N⁴,N⁶-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine | DMSO-d₆ | Aromatic/Triazine | 113.8, 122.2, 131.1, 139.2, 163.9 | mdpi.com |

| 2,4,6-tris{4'-[(4''-nitro)-2'''-phenylethynyl]phenyl}-1,3,5-triazine | THF-d₈ | Ctriazine | 172.2 | mdpi.com |

| Aromatic/Alkyne | 91.3, 94.4, 124.8, 127.8, 130.2, 130.4, 133.1, 133.6, 137.6, 148.8 | mdpi.com | ||

| 2,4,6-tris[4-(phenylethynyl)phenyl]-1,3,5-triazine | CDCl₃ | Ctriazine | 171.2 | mdpi.com |

| Aromatic/Alkyne | 87.9, 94.1, 112.0, 125.7, 128.7, 129.0, 130.6, 131.6, 133.1, 135.1 | mdpi.com |

Advanced NMR Techniques and Isotopic Labeling Studies (e.g., ¹⁵N NMR)

For increasingly complex this compound analogues, one-dimensional ¹H and ¹³C NMR spectra may not be sufficient for complete structural assignment. researchgate.net In such cases, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net Techniques like ¹H–¹H COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, which was successfully applied to confirm the structure of symmetric triazine-cored dendrimers. nih.gov

Heteronuclear correlation techniques such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for correlating proton and carbon signals, aiding in the unambiguous assignment of the entire molecular structure. For nitrogen-rich heterocycles like triazines, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms' electronic environments. While specific ¹⁵N NMR data for this compound is not widely reported, techniques like ¹H-¹⁵N HMBC have proven useful for assigning resonances in related diazine structures and can be applied to triazine systems. researchgate.net Isotopic labeling, though synthetically demanding, can further simplify complex spectra and confirm assignments.

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, FTIR spectra provide characteristic absorption bands for the triazine and phenyl rings.

The key vibrational modes include C=N stretching within the triazine ring, C=C stretching of the phenyl ring, and C-H bending and stretching vibrations. The C=N stretching vibrations of the triazine ring typically appear in the range of 1500-1570 cm⁻¹. mdpi.commdpi.com The C=C stretching vibrations of the aromatic phenyl ring are observed as bands around 1600 cm⁻¹ and in the 1420-1495 cm⁻¹ region. mdpi.comresearchgate.net The coupling between the two rings can also give rise to specific bands, such as the conjugated stretching vibration (C-C) between the phenyl and triazine rings observed at 1392 cm⁻¹. researchgate.net Substituents on the rings introduce their own characteristic absorption bands, for example, N-H stretching in amino-substituted triazines is found in the 3370–3400 cm⁻¹ range. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for Phenyl-Triazine Analogues

| Compound Type | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Phenyl-triazine | Phenyl group motion | 1601 | researchgate.net |

| C-C stretch (Phenyl-Triazine) | 1392 | researchgate.net | |

| Phenyl ring breathing mode | 1000 | researchgate.net | |

| sym-2,4,6-tris(arylamino)-s-triazines | N-H stretch | 3370-3400 | mdpi.com |

| C=N stretch (triazine) | 1550-1569 | mdpi.com | |

| C=C stretch (phenyl) | 1630-1642, 1420-1495 | mdpi.com | |

| C-N stretch | 1240-1260 | mdpi.com | |

| 2,4,6-tris[4-(pyridin-4-ylethynyl)phenyl]-1,3,5-triazine | C≡C stretch | 2218 | mdpi.com |

| C=C stretch (Aromatic) | 1598 & 1569 | mdpi.com | |

| C=N stretch (triazine) | 1515 | mdpi.com |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. elte.hu The resulting spectrum provides information on the electronic structure of conjugated systems. For this compound and its analogues, the primary electronic transitions observed are π→π* and n→π* transitions. elte.huyoutube.com

The π→π* transitions, which occur in molecules with conjugated π systems, are typically high-energy and result in strong absorption bands. nih.govyoutube.com The n→π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen atoms of the triazine ring) to an anti-bonding π* orbital; these are generally lower in energy and intensity. elte.huyoutube.com

The UV-Vis absorption spectra of phenyl-triazine derivatives are sensitive to substituents. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores exhibit strong absorption maxima (λ_max) around 250 nm and 325 nm, attributed to π–π* transitions within the benzene (B151609) and triazine moieties. nih.gov In a series of extended 2,4,6-triphenyl-1,3,5-triazine derivatives, a bathochromic (red) shift of the lowest-energy absorption band was observed as the electron-releasing character of para-substituents on the phenyl rings increased. mdpi.comresearchgate.net Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on 1,2,4-triazine (B1199460) derivatives show that a reduction in the HOMO-LUMO energy gap leads to a red shift in the electronic absorption maximum. nih.gov

Table 4: UV-Vis Absorption Maxima (λ_max) for Selected Phenyl-Triazine Analogues

| Compound | Solvent | λ_max (nm) | Transition Type (if assigned) | Reference |

| Aromatic Dendrimer (D1) | --- | ~250, ~325 | π–π | nih.gov |

| Aromatic Dendrimer (D2) | --- | ~254, ~323 | π–π | nih.gov |

| 2,4,6-tris{4'-[(4''-nitro)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-NO₂) | CH₂Cl₂ | 358 | --- | mdpi.com |

| 2,4,6-tris{4'-[(4''-cyano)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-CN) | CH₂Cl₂ | 353 | --- | mdpi.com |

| 2,4,6-tris{4'-[(4''-methoxy)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-OMe) | CH₂Cl₂ | 360 | --- | mdpi.com |

| 2,4,6-tris{4'-[(4''-N,N-dimethylamino)-2'''-phenylethynyl]phenyl}-1,3,5-triazine (3-NMe₂) | CH₂Cl₂ | 398 | --- | mdpi.com |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis (e.g., HRMS, EIMS)

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound analogues. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. For instance, HRMS analysis of a derivative like 3-phenylnaphtho[2,1-e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine would confirm its molecular formula as C₁₇H₁₂N₃ by matching the experimental mass-to-charge ratio (m/z) to the calculated value. mdpi.com

Electron Impact Mass Spectrometry (EIMS) is particularly useful for structural elucidation through the analysis of fragmentation patterns. The fragmentation of the 1,2,4-triazine core and its substituents provides a molecular fingerprint. While specific EIMS data for this compound is not detailed in the provided sources, general fragmentation pathways for triazine derivatives have been studied. arkat-usa.orgresearchgate.net These typically involve initial cleavages such as the loss of a hydrogen atom from the molecular ion, followed by extrusion/ring-contraction processes. arkat-usa.org Key fragmentation events for phenyl-substituted triazines often involve the cleavage of the phenyl group or fragmentation within the triazine ring itself, leading to characteristic daughter ions. arkat-usa.orgresearchgate.net The analysis of these patterns, often supported by metastable peak analysis, is pivotal in confirming the identity and structure of novel analogues. arkat-usa.org

| Technique | Application | Typical Information Obtained | Reference Example |

|---|---|---|---|

| HRMS | Molecular Formula Determination | Exact mass-to-charge ratio (m/z) confirming elemental composition. | Confirmation of C₁₇H₁₂N₃ for 3-phenylnaphtho[2,1-e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine. mdpi.com |

| EIMS | Structural Elucidation | Characteristic fragmentation patterns, including ring contractions and substituent losses. | Studies on 1,3,5-triazin-2-ones show extrusion/ring-contraction processes forming 3- and 4-membered ring fragments. arkat-usa.org |

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography for Absolute Structure Determination

X-ray diffraction techniques are the gold standard for determining the absolute three-dimensional structure of crystalline solids. Single-crystal X-ray crystallography provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of this compound analogues.

Studies on derivatives have revealed detailed structural information. For example, the analysis of 6-methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine showed it crystallizes in the orthorhombic space group Pbca, while its regioisomer, 8-methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine, adopts the monoclinic space group P2₁/c. iucr.org Such analyses confirm the planarity of the heteroaromatic core and detail how supramolecular features, like π–π stacking, dictate the crystal packing. iucr.org In another study, the structure of 3-phenyl arkat-usa.orgiucr.orgchemsynthesis.comtriazino[5,6-c]quinoline was unambiguously confirmed, revealing a nearly planar conformation where the phenyl ring is slightly twisted relative to the core plane. mdpi.com This technique is also powerful enough to differentiate between regioisomers produced during synthesis, which can be challenging to assign by other spectroscopic methods alone. nih.gov

Powder X-ray Diffraction (XRD) is used to analyze the bulk crystallinity of a sample and can identify different polymorphic forms. optica.org For a novel synthesized compound like 5-(5-Bromo-2-hydroxybenzylidene)-6-oxo-3-phenyl-5,6-dihydro-1,2,4-triazine-2(1H)-carbothioamide, XRD analysis revealed a triclinic crystal structure with the space group P-1. mdpi.com

| Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 6-Methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine | Orthorhombic | Pbca | Planar heteroaromatic framework with π–π stacking. | iucr.org |

| 8-Methyl-3-phenylbenzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine | Monoclinic | P2₁/c | Uniform stacking with regular interplanar distances. | iucr.org |

| 3-Phenyl arkat-usa.orgiucr.orgchemsynthesis.comtriazino[5,6-c]quinoline | Monoclinic | P2₁/n | Nearly planar conformation with a slight twist of the phenyl ring. | mdpi.com |

| A 5,6-dihydro-1,2,4-triazine derivative | Triclinic | P-1 | Unit-cell volume of 807.79 ų. | mdpi.com |

Thermal Analysis Methods for Investigating Thermal Stability (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis methods, particularly Thermogravimetric Analysis (TGA), are employed to evaluate the thermal stability of this compound analogues. TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition and the nature of the degradation process.

Research on annelated 1,2,4-triazinones has shown that these compounds possess high thermal stability, with decomposition onsets in air ranging from 241–296 °C. nih.gov The stability is influenced by the nature and position of substituents on the phenyl ring. nih.gov For example, the thermal stability of substituted annelated triazinones in air was found to decrease in the order: 4-Cl > 3,4-Cl₂ > H > 3-Cl > 4-CH₃ > 2-CH₃ > 3-CH₃ > 2-Cl > 2-OCH₃. nih.gov The decomposition process for these compounds typically proceeds in two stages under oxidative conditions. nih.gov Similarly, TGA studies on other s-triazine derivatives show main degradation steps occurring in ranges from 240 °C to 450 °C. mdpi.com A cocrystal of 2,4-diamino-6-phenyl-1,3,5-triazine was found to be thermally stable up to 180 °C. researchgate.net

| Compound Type | Decomposition Onset/Range (°C) | Atmosphere | Key Finding | Reference |

|---|---|---|---|---|

| Annelated Triazinones | 241–296 | Air | Stability is highly dependent on phenyl ring substituents. | nih.gov |

| sym-2,4,6-trisubstituted-s-triazines | 240–450 | Not Specified | Degradation occurs in one main step. | mdpi.com |

| 3,5-Diamino-6-nitro-1,2,4-triazine oxide | 200 | Not Specified | Decomposition temperature (Tdec). | acs.org |

| 2,4-Diamino-6-phenyl-1,3,5-triazine cocrystal | Stable up to 180 | Not Specified | High stability for the cocrystal form. | researchgate.net |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry)

Cyclic Voltammetry (CV) is a key electrochemical technique used to probe the redox properties of this compound analogues. By measuring the current response to a sweeping potential, CV can determine oxidation and reduction potentials, which are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters are vital for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. mdpi.comnih.gov

For a synthesized 1,2,4-triazine derivative, CV studies were used to calculate HOMO and LUMO energy levels of -5.32 eV and -3.61 eV, respectively, resulting in an electrochemical band gap of 1.97 eV. mdpi.com The electron-accepting nature of the 1,2,4-triazine ring makes these compounds suitable as electron transport layers in OLEDs or as acceptors in donor-acceptor chromophores. mdpi.comnih.gov CV can also be used to study the electropolymerization of triazine monomers onto an electrode surface, as demonstrated with a 6-phenyl-1,3,5-triazine derivative. abechem.com The stability of the generated radical ions can also be assessed, which is important for applications in electrogenerated chemiluminescence. bu.edu

| Parameter | Value (eV) | Method of Determination | Significance | Reference |

|---|---|---|---|---|

| HOMO | -5.32 | Cyclic Voltammetry | Represents the electron-donating capability. | mdpi.com |

| LUMO | -3.61 | Cyclic Voltammetry | Represents the electron-accepting capability. | mdpi.com |

| Electrochemical Band Gap (E_g) | 1.97 | Calculated (LUMO - HOMO) | Indicates energy required for electronic excitation. | mdpi.com |

Photoluminescence (PL) Spectroscopy for Emissive Properties

Photoluminescence (PL) spectroscopy is used to investigate the emissive properties of this compound analogues after they absorb light. This technique measures the intensity and wavelength of emitted light (fluorescence or phosphorescence), providing information on the electronic structure and potential for use in applications like OLEDs, fluorescent probes, and sensors. mdpi.comnih.gov

Many 1,2,4-triazine derivatives exhibit interesting photophysical properties. For a thin film of a 5,6-dihydro-1,2,4-triazine derivative, PL emission peaks were observed at 473 nm and 490 nm. mdpi.com Some fused 1,2,4-triazine systems show high absolute quantum yields in the solid state, ranging from 9.8% to 98.7%. mdpi.com The emission properties are often sensitive to the environment; for example, some styryl triazine derivatives exhibit positive solvatochromism, where the emission wavelength shifts to longer wavelengths (a red shift) as the polarity of the solvent increases. nih.gov Furthermore, novel donor-acceptor chromophores based on a condensed 1,2,4-triazine system have been shown to display thermally activated delayed fluorescence (TADF), a desirable property for high-efficiency OLEDs. rsc.org

| Compound Type | State | Emission Maxima (λ_em) | Quantum Yield (QY) | Key Feature | Reference |

|---|---|---|---|---|---|

| 5,6-dihydro-1,2,4-triazine derivative | Thin Film | 473 nm, 490 nm | Not Reported | Blue-green emission. | mdpi.com |

| Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c] arkat-usa.orgiucr.orgchemsynthesis.comTriazines | Solid | Varies | 9.8% - 98.7% | High solid-state quantum yields. | mdpi.com |

| Styryl triazine derivatives | Solution | Varies with solvent | Not Reported | Positive solvatochromism. | nih.gov |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While many this compound analogues are closed-shell, diamagnetic molecules, this technique becomes highly relevant for studying their radical ions or related stable radical species.

Certain benzo[e] arkat-usa.orgiucr.orgchemsynthesis.comtriazine derivatives are known as precursors to stable Blatter radicals. iucr.org If this compound or its analogues were to be oxidized or reduced to form a radical cation or anion, respectively, EPR spectroscopy would be the definitive method for their characterization. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density across the molecule. This information is invaluable for understanding the electronic structure of the radical and its reactivity.

Field Emission Scanning Electron Microscopy (FESEM) for Thin Film Morphology

Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique used to investigate the surface morphology and microstructure of materials. For this compound analogues prepared as thin films for electronic devices, FESEM is crucial for assessing film quality, uniformity, and grain structure.

An FESEM study of a thermally evaporated thin film of a 1,2,4-triazine derivative revealed a homogeneous and uniform surface morphology. mdpi.com The analysis also showed that upon annealing the film at 423 K, the average particle size increased. mdpi.com This observation was correlated with an improvement in the crystallinity of the film, a factor that can significantly impact charge transport and device performance. mdpi.com Thus, FESEM provides essential feedback for optimizing film deposition conditions to achieve desired morphological and, consequently, functional properties.

| Film Condition | Observed Morphology | Interpretation | Reference |

|---|---|---|---|

| As-deposited | Homogeneous and uniform surface with smaller particles. | Good initial film quality. | mdpi.com |

| Annealed (423 K) | Increased average particle size. | Improved crystallinity due to thermal treatment. | mdpi.com |

Computational Chemistry and Theoretical Modeling of 6 Phenyl 1,2,4 Triazine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecular systems. It offers a favorable balance between accuracy and computational cost, making it well-suited for analyzing molecules of moderate size, such as 6-phenyl-1,2,4-triazine and its derivatives. DFT calculations are used to determine optimized molecular geometries, electronic distribution, and reactivity parameters. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For this compound systems, DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311G(d,p), are commonly employed to calculate the equilibrium geometry. nih.govnih.govresearchgate.net This process provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Conformational analysis focuses on the rotational freedom within the molecule, particularly the dihedral angle between the phenyl and triazine rings. While DFT studies on isolated molecules often predict a completely planar conformation to maximize conjugation, experimental data from X-ray crystallography may show a slightly non-planar structure in the solid state due to intermolecular packing forces. nih.govresearchgate.net Potential energy surface (PES) scans can be performed by systematically varying this dihedral angle to identify the most stable conformer and the energy barriers between different conformations. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for Phenyl-Triazine Systems

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (in triazine ring) | Carbon-Nitrogen bond length | 1.32 - 1.35 Å researchgate.net |

| N-N (in triazine ring) | Nitrogen-Nitrogen bond length | ~1.34 Å researchgate.net |

| C-C (phenyl-triazine link) | Bond length connecting the two rings | ~1.48 Å |

| C-N-C (in triazine ring) | Bond angle within the triazine ring | ~115° - 120° |

| C-C-N-N (dihedral) | Torsion angle between phenyl and triazine rings | 0° (planar) to ~30° (non-planar) |

Table 2: Global Reactivity Descriptors and Their Formulas

| Descriptor | Symbol | Formula | Description |

|---|---|---|---|

| Ionization Potential | I | -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution. scielo.org.mx |

| Global Softness | S | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electronegativity | χ | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential | μ | -(I + A) / 2 | The "escaping tendency" of electrons from a system. |

| Electrophilicity Index | ω | μ2 / (2η) | A measure of electrophilic character. scielo.org.mx |

Frontier Molecular Orbital (FMO) theory is vital for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. edu.krd For phenyl-triazine systems, the HOMO is typically localized on the electron-donating phenyl ring, while the LUMO is centered on the electron-deficient 1,2,4-triazine (B1199460) ring. nih.govd-nb.info

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. nasc.ac.in A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability. edu.krdresearchgate.net This gap is also fundamental to the molecule's optical and electronic properties. nasc.ac.in

Table 3: Representative FMO Energies for Phenyl-Triazine Systems

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 3.5 to 4.5 edu.krd |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. wolfram.com It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and predicting its reactivity towards other species. nih.govcolab.ws The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green: Regions of near-zero potential. nih.gov

For this compound, the MEP map typically shows a negative potential (red/yellow) localized around the nitrogen atoms of the triazine ring due to their high electronegativity. d-nb.info The hydrogen atoms of the phenyl ring generally exhibit a positive potential (blue). nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. wikipedia.org In the context of 1,2,4-triazine derivatives, QSAR models are developed to predict their potency as, for example, enzyme inhibitors or receptor antagonists. nih.govnih.gov

The process involves calculating a set of molecular descriptors (physicochemical, electronic, or structural properties) for each compound in a dataset. jocpr.com Statistical methods, such as regression analysis, are then used to build a model that relates these descriptors to the observed biological activity (e.g., pIC₅₀ values). wikipedia.orgnih.gov A robust QSAR model can predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to study how a small molecule (ligand), such as a this compound derivative, interacts with a biological macromolecule (target), typically a protein or enzyme. mdpi.com

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. rsc.orgpensoft.net This technique is crucial in drug discovery for screening virtual libraries of compounds and identifying potential hits. mdpi.com The results provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govrsc.org

Molecular Dynamics (MD) Simulations are then used to analyze the stability and dynamic behavior of the ligand-target complex over time. nih.gov Starting from the docked pose, an MD simulation calculates the motion of every atom in the system, providing a detailed view of the complex's conformational changes and interaction patterns. pensoft.net This helps to validate the docking results and provides a more realistic assessment of the binding stability and the role of specific amino acid residues in the interaction. nih.govnih.gov

Theoretical Studies on Tautomeric Equilibria and Solvent Effects

Computational chemistry provides powerful tools to investigate the tautomeric equilibria of triazine systems, which can be challenging to characterize experimentally. Tautomerism in heterocyclic compounds like this compound is crucial as the reactivity and properties of each tautomer can differ significantly. Theoretical studies, primarily using Density Functional Theory (DFT) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), have been employed to determine the relative stabilities of different tautomers and the transition states connecting them. nih.govresearchgate.net

Quantum chemical calculations have shown that for related dihydro-1,2,4-triazine systems, the 2,5-dihydro isomer is the most stable form. researchgate.net Such studies can identify experimentally observed isomers and rule out structures with excessively high calculated energies. researchgate.net For similar heterocyclic systems like triazol-5-ones, computational analyses at the B3LYP and MP2 levels of theory have indicated that the keto form is more stable than the enol form, with high energy barriers suggesting a generally disfavored tautomerization process. nih.gov

The influence of the surrounding medium is a critical factor in tautomeric equilibria. Solvent effects are typically modeled computationally using either explicit solvent molecules or, more commonly, implicit models like the Polarizable Continuum Model (PCM). nih.gov These models have shown that solvent polarity can dramatically influence the tautomerization process. nih.gov For instance, in some azomethine-functionalized derivatives, an increase in solvent polarity leads to a gradual shift in the equilibrium. nih.gov In studies on triazol-5-one, the inclusion of solvent effects via PCM indicated that the keto tautomer remained the more stable form across various solvents, including chloroform, methanol, and water. nih.gov Furthermore, solvent-assisted mechanisms, where solvent molecules actively participate in the proton transfer, have been modeled. These calculations often reveal that while the energy barriers for solvent-assisted tautomerization are significantly lower than for direct intramolecular transfer, monosolvation may not be sufficient for the reaction to occur readily. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which serves as a powerful method for validating theoretical models and interpreting experimental data. DFT calculations are widely used to predict geometric parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). mdpi.comnih.gov

For various triazine-based derivatives, optimized geometric parameters calculated using DFT methods, such as B3LYP with basis sets like 6-31G(d,p), have shown excellent correlation with data obtained from single-crystal X-ray diffraction studies. mdpi.com While calculations are typically performed for an isolated molecule in the gas phase, the theoretical structures are often found to be in good agreement with solid-state experimental data. researchgate.netnih.gov

Vibrational spectra are routinely calculated to complement experimental FT-IR and Raman spectroscopy. The computed harmonic vibrational frequencies often show nice correlations with experimental spectra, aiding in the assignment of complex vibrational modes. mdpi.commdpi.com For example, characteristic in-plane ring stretches of the triazine ring, which can be difficult to distinguish from phenyl ring stretches, can be identified through theoretical analysis. A fully symmetric stretch, which is only Raman-active, is often predicted around 990 cm⁻¹. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. nih.govresearchgate.net The calculated maximum absorption wavelengths (λmax) and oscillator strengths generally agree well with experimental results, often within a 10–20 nm margin. mdpi.com These calculations help elucidate the nature of electronic transitions, such as identifying them as π → π* or intramolecular charge transfer (ICT) transitions. rsc.org For instance, TD-DFT calculations on 1,2,4-triazine derivatives have been used to understand their optoelectronic properties for applications like dye-sensitized solar cells. nih.govnih.gov

The following table presents a comparison of experimental and theoretically predicted spectroscopic data for a representative triazine derivative, illustrating the typical level of agreement.

| Spectroscopic Parameter | Experimental Value | Theoretical (DFT/TD-DFT) Value | Reference |

| UV-Vis λmax | ~350-400 nm | ~360-410 nm | mdpi.comresearchgate.net |

| FT-IR (C=N stretch) | ~1506-1511 cm⁻¹ | ~1510-1515 cm⁻¹ | mdpi.com |

| Raman (Sym. Ring Stretch) | ~990-991 cm⁻¹ | ~990 cm⁻¹ | mdpi.com |

Theoretical Evaluation of Optical and Electronic Properties (e.g., Polarizability, Hyperpolarizability)

Computational methods are indispensable for evaluating the optical and electronic properties of this compound and its derivatives, particularly for screening potential candidates for advanced technological applications like nonlinear optics (NLO). nih.gov Key properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) are calculated to assess a molecule's NLO response. mdpi.com

DFT calculations, often using the B3LYP functional with extended basis sets like 6-311G**, are employed to compute these parameters. nih.gov The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a material's NLO activity. nih.gov Theoretical studies on novel fused-triazine derivatives have shown that their calculated β values can be significantly higher than that of urea, a standard reference material in NLO studies. nih.gov For example, certain derivatives have been predicted to have β values 15 to 24 times higher than urea, indicating their promise as NLO materials. nih.govresearchgate.net

The electronic properties are primarily understood through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a crucial parameter. A small HOMO-LUMO gap suggests that a molecule can be readily polarized and may exhibit significant NLO characteristics. nih.govresearchgate.net The distribution of these orbitals also provides insight into the molecule's electronic behavior; in many triazine systems, the HOMO is localized on an electron-donating part of the molecule, while the LUMO is centered on the electron-accepting triazine ring. nih.gov

The table below summarizes key theoretically evaluated electronic and optical properties for representative triazine derivatives compared to a standard reference.

| Compound/Derivative | Dipole Moment (μ) [Debye] | Polarizability <α> [x 10⁻²⁴ esu] | First Hyperpolarizability <β> [x 10⁻³³ esu] | HOMO-LUMO Gap (Eg) [eV] |

| Fused Triazine Derivative 1 | 2.76 | ~6.09 | ~15x Urea | ~3.5-4.0 |

| Fused Triazine Derivative 2 | 6.96 | ~10.75 | ~24x Urea | ~3.2-3.8 |

| Urea (Reference) | 1.37 (calc.) | 3.83 (calc.) | 37.28 (calc.) | - |

Data compiled from theoretical studies on various triazine systems for illustrative purposes. nih.govnih.govresearchgate.net

These computational evaluations not only predict the intrinsic properties of the molecules but also guide the synthesis of new materials with enhanced optical and electronic functionalities. nih.govnih.gov

Structure Property Relationship Studies in 6 Phenyl 1,2,4 Triazine Chemistry

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical properties of 6-phenyl-1,2,4-triazine derivatives are highly sensitive to the nature and position of substituents on both the phenyl and triazine rings. These substitutions can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the molecule's electronic transitions and photophysical behavior.

Research has shown that the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electronic absorption and emission spectra. For instance, attaching carbazole (B46965) or 2-bromized carbazole to the ortho-positions of a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework can modify the HOMO and LUMO energy levels. Specifically, the introduction of bromine can widen the energy band gap by increasing the LUMO energy levels and decreasing the HOMO energy levels. rsc.org

In a study of 2,4,6-triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(III) complexes, the addition of a triphenyl triazine group to the ppy ligand resulted in anodically shifted reduction potentials by approximately 0.6 V, indicating that the reduction is centered on the triazine moiety. rsc.orgrsc.org The polarity of the solvent also plays a crucial role. In non-polar media, the lowest triplet state (T1) has mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. However, with increasing solvent polarity, the T1 state gains intraligand charge transfer (ILCT) character, which is accompanied by a planarization of the donor and acceptor units. rsc.orgrsc.org This change in the excited state character significantly affects the photoluminescence properties of the complexes. rsc.orgrsc.org

Theoretical studies, such as Time-Dependent Density Functional Theory (TD-DFT), have been employed to understand the electronic properties of 1,2,4-triazine (B1199460) derivatives. These studies reveal that the sulfur atom can act as an electron donor unit, while the phenyl and triazine groups function as electron acceptor units. nih.gov A reduction in the energy gap (E_g1) value leads to a red-shift in the electronic absorption maximum in the UV-Vis spectrum. nih.gov

| Compound/Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Key Observation |

| OTrPhCz | -5.83 | -2.88 | 2.95 | Introduction of carbazole at ortho-position. rsc.org |

| OTrPhCzBr | -5.96 | -2.71 | 3.25 | Bromine introduction widens the band gap. rsc.org |

| Ir-meta (in non-polar media) | - | - | - | T1 state has mixed MLCT and LC character. rsc.orgrsc.org |

| Ir-meta (in polar media) | - | - | - | T1 state gains ILCT character. rsc.orgrsc.org |

| Ir-para (in non-polar media) | - | - | - | T1 state has mixed MLCT and LC character. rsc.orgrsc.org |

| Ir-para (in polar media) | - | - | - | T1 state gains ILCT character. rsc.orgrsc.org |

Stereochemical Aspects and Conformational Preferences of this compound Derivatives

The stereochemistry and conformational preferences of this compound derivatives are crucial in determining their molecular shape and, consequently, their interactions in biological or material systems. The 1,2,4-triazine ring itself is a planar heteroaromatic system. However, the attachment of a phenyl group at the 6-position introduces a degree of rotational freedom around the C-C single bond connecting the two rings.

The conformation of these molecules is influenced by the steric and electronic nature of substituents on both the triazine and phenyl rings. In many 1,2,4-triazine derivatives, the phenyl ring is twisted out of the plane of the triazine ring to minimize steric hindrance. nih.gov For example, in the optimized molecular structure of one 1,2,4-triazine derivative, one of the two phenyl groups rotates out of the triazine plane by an angle of 33.44°. nih.gov

X-ray crystallography studies of 6- and 8-methyl-3-phenylbenzo[e] kfupm.edu.sakfupm.edu.saias.ac.intriazines reveal that both compounds feature planar heteroaromatic frameworks with extensive π-conjugation across the benzo[e] kfupm.edu.sakfupm.edu.saias.ac.intriazine core. iucr.org The bond distances within the triazine ring are consistent with a delocalized heteroaromatic system, falling between typical single and double bond lengths. iucr.org Slight variations in bond angles suggest subtle conformational differences that are likely influenced by crystal packing. iucr.org

In the context of their reactivity, the conformation of this compound derivatives can influence the accessibility of different sites for nucleophilic attack. Studies have shown that the C-5 position is often the preferred site for nucleophilic attack by species like liquid ammonia (B1221849) and alkylamines at low temperatures. researchgate.net

Correlation between Molecular Structure and Mesomorphic Properties (Liquid Crystals)

The unique molecular structure of 1,2,4-triazine derivatives makes them suitable candidates for the design of liquid crystalline materials. Their rigid, planar core can be functionalized with flexible peripheral groups to induce mesomorphic behavior. The correlation between molecular structure and mesomorphic properties is a key aspect of designing new liquid crystal materials.

Research has demonstrated that 1,2,4-triazine-4-oxides can serve as intermediates in the synthesis of new heterocyclic liquid crystals. northumbria.ac.uk The mesomorphism of these structures is highly dependent on the functional groups present. For instance, systems based on laterally cyanated pyridines, derived from triazines, exhibit low melting points and wide phase ranges. northumbria.ac.uk The lateral dipole moments, which are influenced by the molecular conformation, are significant in these cyanopyridine derivatives. northumbria.ac.uk

Furthermore, 2,4,6-triphenyl-1,3,5-triazine derivatives with long alkoxyl side chains have been synthesized and shown to behave as liquid-crystalline materials. These compounds also exhibit high quantum yields in photoluminescence, making them interesting for optoelectronic applications. researchgate.net The introduction of chiral groups, such as citronellyloxy groups, on the periphery of a triazine-based macromolecule can lower the mesophase transition temperatures. nih.gov For example, an organic salt of a triazine macromolecule with chiral side groups exhibited an enantiotropic SmC phase at lower temperatures compared to its analogue with linear alkyl chains. nih.gov This is advantageous for creating liquid crystals that operate at lower temperatures.

| Triazine Derivative Type | Substituents | Observed Mesophase | Key Structural Feature |

| 1,2,4-Triazine-4-oxide derived | Laterally cyanated pyridines | Not specified | Low melting points, wide phase ranges. northumbria.ac.uk |

| 2,4,6-Triphenyl-1,3,5-triazine | Long alkoxyl side chains | Not specified | High photoluminescence quantum yields. researchgate.net |

| Triazine Macromolecule Salt | Chiral citronellyloxy groups | SmC | Lowered mesophase transition temperature. nih.gov |

Structural Versatility of the 1,2,4-Triazine Ring System for Tailored Properties

The 1,2,4-triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its privileged structure, which allows for extensive functionalization to tailor its properties for specific applications. nih.govijpsr.info The presence of three nitrogen atoms in the ring imparts unique electronic characteristics and provides multiple sites for chemical modification.

In medicinal chemistry, the 1,2,4-triazine core has been incorporated into a wide array of derivatives exhibiting diverse biological activities, including antitumor, antimicrobial, and antiviral properties. ijpsr.infonih.gov The ability to substitute at the 3, 5, and 6 positions of the triazine ring allows for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.gov For example, novel 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings have been synthesized and evaluated for their antitumor activity. nih.gov

In materials science, the electron-deficient nature of the 1,2,4-triazine ring makes it a useful building block for organic electronic materials. mdpi.com Functionalization with electron-donating or electron-withdrawing groups can be used to engineer the electronic properties for applications such as n-type semiconductors and dye-sensitized solar cells. mdpi.com The structural versatility of the triazine ring has also been exploited in the development of dendrimers with improved thermal stability and beneficial photophysical properties. nih.gov

Relationship between Molecular Configuration and Corrosion Inhibition Potential

The molecular configuration of this compound derivatives plays a significant role in their ability to act as corrosion inhibitors. The presence of heteroatoms (nitrogen), π-electrons in the aromatic rings, and various functional groups allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. kfupm.edu.sakfupm.edu.sa

For example, in a study of bis(dimethylpyrazolyl)-aniline-s-triazine derivatives, those with electron-donating groups (–Br and –OCH₃) on the aniline (B41778) ring showed significantly higher inhibition efficiencies (96.5% and 93.4% at 120 ppm, respectively) compared to the derivative without an electron-donating group (79.0% at 175 ppm). nih.govroyalsocietypublishing.org This highlights the importance of substituent effects on the corrosion inhibition performance.

Computational studies on 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine (PhPyTrz) have shown that it exhibits good corrosion inhibition properties, particularly towards nickel and cobalt. ias.ac.in The expanded conjugated system in the aqueous medium structure of PhPyTrz is favorable for corrosion inhibition. ias.ac.in

| Inhibitor | Substituent(s) | Inhibition Efficiency (%) | Concentration (ppm) | Key Finding |

| PTA-1 | None on aniline | 79.0 | 175 | Lower efficiency without electron-donating group. nih.govroyalsocietypublishing.org |

| PTA-2 | –Br on aniline | 96.5 | 120 | High efficiency with electron-donating group. nih.govroyalsocietypublishing.org |

| PTA-3 | –OCH₃ on aniline | 93.4 | 120 | High efficiency with electron-donating group. nih.govroyalsocietypublishing.org |

| ST-2 | Melamine (B1676169), octylamine, diethylenetriamine, ethanedioic acid derived | 92.14 | 200 | Effective at high temperatures. bohrium.com |

| PhPyTrz | Pyridin-2-yl at C3 | Not specified | Not specified | Good inhibition towards Ni and Co. ias.ac.in |

Advanced Materials Applications and Functional Materials Design Involving 6 Phenyl 1,2,4 Triazine

Applications in Organic Optoelectronics and Semiconducting Materials

The 6-phenyl-1,2,4-triazine moiety and its derivatives are increasingly utilized in the field of organic optoelectronics. Their distinct electronic characteristics are harnessed to control charge transport, light absorption, and emission properties in a range of devices.